2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid
Description
2-Bromo-imidazo[2,1-b]thiazole-6-propanoic acid (CAS: 1187884-13-4) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂O₂S and a molecular weight of 275.12 g/mol . The structure comprises an imidazo[2,1-b]thiazole core substituted with a bromine atom at position 2 and a propanoic acid group at position 4. This compound is primarily utilized as a versatile intermediate in pharmaceutical and materials science research due to its reactive bromine and carboxylic acid functionalities, which enable further derivatization.
Key synthetic routes involve the substitution of bromine in precursor imidazothiazoles. For example, highlights that bromine in similar imidazothiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) is readily replaced by secondary amines under mild conditions, suggesting analogous reactivity for this compound .
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2O2S |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
3-(2-bromoimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C8H7BrN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
XAXMUUMPFUPPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(S2)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[2,1-b]thiazole Core
The core imidazo[2,1-b]thiazole ring system is typically synthesized via cyclization reactions involving aminothiazole derivatives and α-haloketones or α-halo acids. One common route involves:
- Reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole ring with a propanoic acid side chain at position 6 through cyclization and ring closure steps.
This method ensures the incorporation of the propanoic acid moiety directly during ring formation, facilitating regioselective substitution.
Detailed Preparation Method from Literature
Stepwise Synthesis (Adapted from Patent and Research Articles)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Cyclization | 2-Aminothiazole + 3-bromo-2-oxopropanoic acid, reflux in suitable solvent (e.g., ethanol or DMF) | Formation of imidazo[2,1-b]thiazole-6-propanoic acid core | Moderate to high yield; regioselective ring closure |
| 2. Bromination (if not using bromo-aminothiazole) | Brominating agent (e.g., N-bromosuccinimide), controlled temperature | Electrophilic substitution at position 2 | Requires careful control to avoid polybromination |
| 3. Purification | Crystallization or chromatographic methods | Isolation of pure 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid | High purity achieved |
Alternative Sulfonylation Route (From Patent CA2703300A1)
- The 6-bromoimidazo[2,1-b]thiazole intermediate can be treated with chlorosulfonic acid at elevated temperatures (100–130 °C) to introduce sulfonyl halide groups, which can be further transformed to propanoic acid derivatives.
- The reaction involves gradual addition of the heterocyclic compound to preheated chlorosulfonic acid, maintaining temperature and controlling hydrogen halide release.
- This method yields sulfonyl chloride intermediates that can be hydrolyzed or functionalized to obtain the propanoic acid derivative.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | Dimethylformamide (DMF), ethanol, or dry solvents | Solvent polarity affects cyclization efficiency |
| Temperature | 0 °C to reflux (depending on step) | Low temp for coupling; reflux for cyclization |
| Reaction Time | 6–12 hours | Sufficient for complete conversion |
| Reagents Stoichiometry | Slight excess of aminothiazole or brominated precursors | Ensures complete reaction |
| Workup | Extraction with dichloromethane, washing with aqueous NaHCO3 | Removes impurities and residual acids |
Analytical and Characterization Data
- Melting Point: Approximately 233 °C for imidazo[2,1-b]thiazole-6-propanoic acid derivatives.
- NMR Spectroscopy: Characteristic signals for aromatic protons and propanoic acid side chain.
- IR Spectroscopy: Bands corresponding to carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–Br stretch.
- Mass Spectrometry: Molecular ion peak consistent with brominated compound (M+H)+ around 300–310 m/z.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of aminothiazole with 3-bromo-2-oxopropanoic acid | 2-Aminothiazole, 3-bromo-2-oxopropanoic acid | Reflux in ethanol or DMF | Moderate to high yield, regioselective | Requires careful control of reaction time and temperature | |
| Electrophilic bromination post-cyclization | Imidazo[2,1-b]thiazole-6-propanoic acid | N-bromosuccinimide or bromine | Controlled temp, inert atmosphere | Allows late-stage bromination | Risk of overbromination |
| Sulfonylation with chlorosulfonic acid (patent method) | 6-Bromoimidazo[2,1-b]thiazole | Chlorosulfonic acid, heat (120 °C) | High yield sulfonyl halide intermediate | Industrial scalability, efficient | Requires handling corrosive reagents |
Research Findings and Practical Considerations
- The cyclization approach is widely used due to its straightforwardness and ability to incorporate the propanoic acid side chain directly.
- The bromination step demands precise control to avoid side reactions and ensure selective substitution at position 2.
- The sulfonylation method offers an industrially viable route to functionalized intermediates that can be converted to the target acid, with good yields and purity.
- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted imidazo[2,1-b]thiazole derivatives .
Scientific Research Applications
Biological Activities
The imidazo[2,1-b]thiazole scaffold, which includes the 2-bromo derivative, is known for a wide range of biological activities:
- Anticancer Activity : Compounds containing the imidazo[2,1-b]thiazole structure have demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown potent activity against hepatocellular carcinoma (HepG2) and other tumor cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Recent studies have synthesized derivatives that effectively combat pathogens such as Mycobacterium tuberculosis, showcasing their potential as new antimycobacterial drugs .
- Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA II, which is implicated in various physiological processes and pathologies. These compounds may offer selective inhibition that could lead to therapeutic advancements in treating conditions like glaucoma and certain cancers .
Synthesis and Structure-Activity Relationship
The synthesis of 2-bromo-imidazo[2,1-b]thiazole-6-propanoic acid typically involves the reaction of 2-aminothiazoles with α-bromo ketones. The resulting compounds undergo further modifications to enhance their biological activity. Structural variations play a crucial role in determining the potency and specificity of these compounds against target diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Potency/Effectiveness |
|---|---|---|
| Anticancer | HepG2 (human liver cancer) | Potent cytotoxicity |
| Antimicrobial | Mycobacterium tuberculosis | Effective against resistant strains |
| Carbonic Anhydrase Inhibition | hCA II (cytosolic isoform) | Selective inhibition (K_i = 57.7–98.2 µM) |
Case Studies
Several studies have documented the efficacy of this compound derivatives:
- Cytotoxicity Against Hepatocellular Carcinoma : A study reported that specific derivatives displayed IC50 values as low as 0.5 µM against HepG2 cells, indicating strong potential for further development as anticancer agents .
- Antimycobacterial Activity : Research highlighted the synthesis of novel derivatives that exhibited promising antitubercular activity through the Microplate Alamar Blue Assay, reinforcing the compound's relevance in treating infectious diseases .
- Selective Inhibition of Carbonic Anhydrase : A series of synthesized piperazine conjugates demonstrated selective inhibition of hCA II over other isoforms, suggesting potential therapeutic applications in oncology and ophthalmology .
Mechanism of Action
The mechanism of action of 2-bromo-Imidazo[2,1-b]thiazole-6-propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the enzyme, preventing it from catalyzing the synthesis of pantothenate, a vital component for bacterial growth .
Comparison with Similar Compounds
2-(Imidazo[2,1-b]thiazol-6-yl)acetic Acid (CAS: 57332-75-9)
2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b]thiazole (CAS: 944581-13-9)
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic Acid Hydrobromide (CAS: 1187830-75-6)
Reactivity
- The bromine atom in 2-bromo-imidazo[2,1-b]thiazole-6-propanoic acid facilitates nucleophilic substitution (e.g., with amines or thiols), akin to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole .
- The propanoic acid group enables conjugation with biomolecules (e.g., peptides), a feature absent in ester derivatives like ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate .
Data Table: Comparative Analysis
| Property | This compound | 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid | 2-Bromo-6-(4-nitrophenyl)imidazo[2,1-b]thiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.12 | 182.2 | 324.16 |
| Key Functional Groups | Br, -CH₂CH₂COOH | -CH₂COOH | Br, -C₆H₄NO₂ |
| Solubility | Moderate in DMSO | High in water | Low in polar solvents |
| Synthetic Yield | Not reported | 35–50% | 60–75% |
| Applications | Drug intermediates, materials science | Lab-scale synthesis | Optoelectronics |
| References |
Biological Activity
2-Bromo-Imidazo[2,1-b]thiazole-6-propanoic acid is a compound belonging to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₇BrN₂O₂S
- Molecular Weight : 251.12 g/mol
- CAS Number : 45480274
The structure of this compound includes a bromine atom at the second position of the imidazole ring and a propanoic acid moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds related to imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. A study demonstrated that derivatives of this scaffold showed promising antibacterial and antifungal activities against various pathogens. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) in the range of 0.5 to 4 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 2 |
| This compound | S. aureus | 1 |
| Derivative A | C. albicans | 0.5 |
Antiviral Activity
The compound has been studied for its potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). In structure-activity relationship (SAR) studies, modifications to the imidazo[2,1-b]thiazole scaffold led to the discovery of potent inhibitors of HCV NS4B with EC50 values as low as 16 nM for optimized derivatives. The compound's mechanism involves targeting specific regions within the viral protein, indicating its potential for therapeutic applications in viral infections .
Anticancer Activity
Several studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives. For example, a series of compounds were tested against various cancer cell lines including HepG2 (liver cancer) and PC12 (neuroblastoma). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM.
Case Study: Anticancer Efficacy
In one study, this compound was evaluated for its effects on cell viability in cancer cell lines:
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| HepG2 | 10 | 35 |
| PC12 | 5 | 45 |
The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
